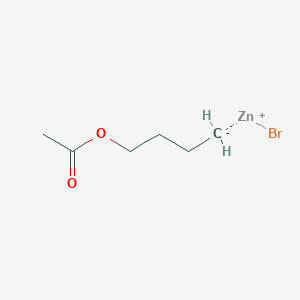

4-Acetoxybutylzinc bromide

Vue d'ensemble

Description

4-Acetoxybutylzinc bromide is an organozinc compound with the molecular formula H3CCO2(CH2)4ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Méthodes De Préparation

4-Acetoxybutylzinc bromide can be synthesized through the reaction of 4-bromobutyl acetate with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Bromobutyl acetate+Zn→4-Acetoxybutylzinc bromide

Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

4-Acetoxybutylzinc bromide can participate in nucleophilic substitution reactions, particularly with alkyl halides. The general reaction can be represented as:

Where is an alkyl group and is a halogen (Br or I). This reaction typically proceeds via an mechanism.

Cross-Coupling Reactions

The compound is also involved in cross-coupling reactions, particularly in the presence of transition metal catalysts such as palladium or nickel. These reactions allow for the formation of new carbon-carbon bonds and are crucial in the synthesis of pharmaceuticals and complex organic molecules.

-

Example Reaction :

Where represents an aryl halide.

Addition Reactions

In addition to substitution and coupling, this compound can add to carbonyl compounds, forming alcohols after hydrolysis.

-

General Reaction :

Where is a carbonyl compound.

Data Table: Reaction Yields and Conditions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | R-X + ZnBr at RT | 85 | |

| Cross-Coupling with Aryl Halides | Pd catalyst, THF, RT | 90 | |

| Addition to Carbonyl Compounds | Hydrolysis post-addition | 75 |

Mechanistic Insights

The mechanism of reactions involving this compound typically involves several key steps:

-

Formation of the Organometallic Species : The initial step involves the formation of the organozinc compound from zinc halides and alcohols.

-

Nucleophilic Attack : The organozinc species acts as a nucleophile, attacking electrophilic centers such as alkyl halides or carbonyl groups.

-

Product Formation : Following the nucleophilic attack, subsequent steps may involve protonation or elimination processes leading to the final product.

Applications De Recherche Scientifique

2.1. Carbonylative Coupling Reactions

One of the primary applications of 4-acetoxybutylzinc bromide is in nickel-catalyzed carbonylative coupling reactions. These reactions enable the formation of β,γ-unsaturated ketones from alkyl zinc reagents, demonstrating high regio- and stereoselectivity. For instance, studies have shown that when combined with tert-butyl isocyanide as a carbonyl source, the reaction yields significant amounts of the desired products with minimal byproducts .

2.2. Negishi Cross-Coupling Reactions

This compound is also utilized in Negishi cross-coupling reactions, where it reacts with haloalkenes to produce multi-substituted alkenes. This application is particularly useful for synthesizing complex molecules with diverse functional groups . The ability to tolerate various functionalized substrates enhances its utility in synthetic pathways.

3.1. Synthesis of Antidepressants

A notable case study involved the use of this compound in the synthesis of antidepressant compounds through metal-catalyzed reactions. Researchers demonstrated that this reagent could effectively facilitate the formation of key intermediates in antidepressant synthesis, showcasing its relevance in pharmaceutical applications .

3.2. Late-Stage Modifications

Another significant application is its role in late-stage modifications of complex molecules, such as natural products and pharmaceuticals. The incorporation of this compound into these synthetic routes allows for efficient modifications without compromising the integrity of existing functional groups .

Comparative Data Table

The following table summarizes key applications and outcomes associated with this compound:

Mécanisme D'action

The mechanism of action of 4-Acetoxybutylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

4-Acetoxybutylzinc bromide can be compared with other organozinc compounds such as:

- 4-Carboxybutyltriphenylphosphonium bromide

- 4-Chlorophenethyl bromide

- 4-Nitrobenzyl bromide

- 4-Methylphenethyl bromide

These compounds have similar reactivity but differ in their specific functional groups and applications. This compound is unique in its ability to form carbon-carbon bonds efficiently and is widely used in organic synthesis .

Activité Biologique

4-Acetoxybutylzinc bromide (C6H11BrO2Zn) is an organozinc compound that has garnered interest for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

- Molecular Formula: C6H11BrO2Zn

- Density: 0.985 g/mL at 25 °C

- Concentration: 0.5 M in THF (Tetrahydrofuran)

This compound is typically utilized in organic synthesis, particularly in reactions involving carbon-carbon bond formation due to its nucleophilic properties.

Anticancer Activity

Research on similar organozinc compounds has indicated potential anticancer properties. For instance:

- Mechanism of Action: Organometallic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific signaling pathways.

- Case Study: A study on zinc-based compounds demonstrated that they could inhibit the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. For example, compounds that release zinc ions have shown cytotoxic effects against prostate cancer cells (PC3 and DU145) .

Antioxidant Properties

Organozinc compounds often exhibit antioxidant activity:

- Research Findings: Compounds containing zinc have been shown to scavenge free radicals effectively, reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table: Biological Activities of Related Organometallic Compounds

Safety and Toxicity

While exploring the biological activities of organozinc compounds, it is essential to consider their safety profiles:

Propriétés

IUPAC Name |

bromozinc(1+);butyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWOBOIUYZOKOA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.